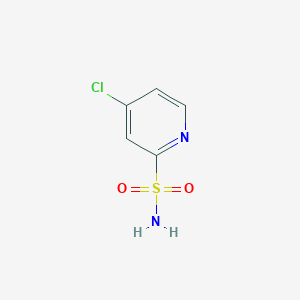

4-Chloropyridine-2-sulfonamide

Description

Significance of Sulfonamide Derivatives in Chemical Science

Sulfonamides, compounds containing the -SO₂NH₂ functional group, represent a cornerstone of medicinal chemistry. ajchem-b.com First introduced as antibacterial agents, they revolutionized medicine and became the first class of drugs to effectively treat systemic bacterial infections in humans. ajchem-b.comajchem-b.com The basic sulfonamide structure acts as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthetase (DHPS), which is crucial for folic acid synthesis in microorganisms. ekb.eg This mechanism inhibits bacterial growth, making them effective bacteriostatic agents against a wide range of gram-positive and many gram-negative bacteria. ajchem-b.comekb.eg

Beyond their foundational role as antimicrobials, sulfonamide derivatives have been developed into a vast and diverse class of therapeutic agents. wisdomlib.orgresearchgate.net Their applications span numerous medical fields, including treatments for:

Cancer: As inhibitors of enzymes like carbonic anhydrase, which are overexpressed in certain tumors. ajchem-b.com

Diabetes: In the form of sulfonylureas, which act as anti-diabetic agents. ekb.eg

Diuretics: Used to treat hypertension and edema. researchgate.netekb.eg

Viral Infections: With some derivatives showing promise as antiviral agents. ajchem-b.com

Inflammation: As seen in anti-inflammatory drugs like celecoxib. ekb.eg

The versatility of the sulfonamide group, its ability to form stable bonds, and its capacity for electrostatic interactions with biological targets make it a privileged scaffold in drug discovery and development. ajchem-b.comnih.gov This has cemented its status as a vital building block in the synthesis of a wide array of pharmaceutical compounds. ajchem-b.com

Overview of Halogenated Pyridine (B92270) Scaffolds in Organic Chemistry

Pyridine and its derivatives are fundamental heterocyclic compounds that are ubiquitous in pharmaceuticals, agrochemicals, and materials science. mountainscholar.orgpatsnap.com The introduction of halogen atoms (F, Cl, Br, I) onto the pyridine ring creates a class of compounds known as halogenated pyridines, which are exceptionally valuable starting materials in organic synthesis. eurekalert.orgnews-medical.net

The presence of a halogen atom provides a reactive handle for a multitude of chemical transformations. Halogenated pyridines are frequently used as precursors in cross-coupling reactions (like Suzuki-Miyaura coupling) and nucleophilic aromatic substitution (SɴAr) reactions. eurekalert.orgrsc.org These reactions allow for the precise and controlled introduction of new functional groups and the construction of complex molecular architectures that would be difficult to achieve from pyridine itself. eurekalert.orgnews-medical.net

Due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring, halogen atoms at the 2- and 4-positions are particularly activated towards nucleophilic substitution. rsc.org This predictable reactivity makes halogenated pyridines reliable and versatile building blocks for constructing highly substituted pyridine derivatives, which are often key components of biologically active molecules. mountainscholar.orgeurekalert.org

Positioning of 4-Chloropyridine-2-sulfonamide within Pyridine Sulfonamide Research

4-Chloropyridine-2-sulfonamide (CAS Number: 57724-91-1) is a specific isomer within the broader family of chloropyridine sulfonamides. Its structure features a pyridine ring substituted with a chlorine atom at the 4-position and a sulfonamide group at the 2-position. This particular arrangement of functional groups dictates its chemical properties and potential applications. It is important to distinguish it from its isomers, such as 4-chloropyridine-3-sulfonamide (B47618), which is a known intermediate in the synthesis of the diuretic drug torsemide. google.comgoogle.com

4-Chloropyridine-2-sulfonamide is available commercially as a research chemical from specialized suppliers. This availability is crucial for its use in research and development laboratories exploring new synthetic routes and potential applications. The compound is typically supplied for R&D purposes only and must be handled by qualified personnel. aksci.com

Below is a table summarizing key identifiers and supplier information for this compound.

| Property | Value | Source(s) |

| IUPAC Name | 4-chloropyridine-2-sulfonamide | N/A |

| CAS Number | 57724-91-1 | aksci.com |

| Molecular Formula | C₅H₅ClN₂O₂S | aksci.com |

| Molecular Weight | 192.62 g/mol | aksci.com |

| Known Supplier | AKSci | aksci.com |

| Purity (Typical) | 95% | aksci.com |

As a bifunctional molecule, 4-Chloropyridine-2-sulfonamide possesses two key reactive sites: the sulfonamide group and the chloro-substituted pyridine ring. In principle, this structure allows it to serve as a versatile building block. The sulfonamide moiety can undergo N-alkylation or N-arylation, while the chlorine atom at the 4-position can be displaced via nucleophilic aromatic substitution or participate in metal-catalyzed cross-coupling reactions.

However, while the synthetic utility of its isomers like 4-chloropyridine-3-sulfonamide and other halogenated pyridines is well-documented, specific examples of 4-Chloropyridine-2-sulfonamide being used as a synthetic intermediate in publicly available research literature and patents are not as prevalent. Its related analogue, 4-Chloropyridine-2-carboxamide, is noted as an intermediate in the development of anti-inflammatory and anti-cancer agents. chemimpex.com The potential for 4-Chloropyridine-2-sulfonamide lies in its ability to be incorporated into larger molecules, leveraging the established biological significance of both the sulfonamide and pyridine moieties. Its more limited documentation suggests it may be a more specialized reagent compared to its other isomers.

Structure

3D Structure

Properties

IUPAC Name |

4-chloropyridine-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2S/c6-4-1-2-8-5(3-4)11(7,9)10/h1-3H,(H2,7,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPRODSLNOMGQFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Cl)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801302542 | |

| Record name | 2-Pyridinesulfonamide, 4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801302542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57724-91-1 | |

| Record name | 2-Pyridinesulfonamide, 4-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57724-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinesulfonamide, 4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801302542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloropyridine 2 Sulfonamide and Its Direct Precursors

Strategies for Constructing the Pyridine-2-sulfonamide (B152805) Moiety

Direct Sulfonamidation Approaches

Direct C-H sulfonamidation of pyridine (B92270) derivatives offers an efficient route to pyridine-2-sulfonamides, minimizing the need for pre-functionalized starting materials. Transition-metal catalysis, particularly with rhodium, iridium, and cobalt, has proven effective for this transformation. These methods often utilize a directing group on the pyridine ring to achieve high regioselectivity at the C2 position. nih.gov For instance, rhodium-catalyzed reactions of 2-phenylpyridine (B120327) derivatives with sulfonyl azides selectively yield N-aryl sulfonamides at the C2 position. nih.gov Similarly, iridium and cobalt catalysts have been employed for the ortho-sulfonamidation of arenes bearing directing groups. nih.gov

Visible light-induced methods have also emerged as a powerful tool for direct C-H functionalization, including sulfonamidation of heteroaromatics like imidazo[1,2-a]pyridines. mdpi.comchemrevlett.comresearchgate.netdntb.gov.ua These reactions often proceed under mild conditions and demonstrate broad substrate scope. mdpi.com

Transformations from Pre-existing Pyridine Sulfonyl Halides

A more traditional and widely used approach involves the synthesis of a pyridine-2-sulfonyl chloride intermediate, which is then reacted with an amine source to form the sulfonamide.

Synthesis of Pyridine-2-sulfonyl Chloride:

Several methods exist for the preparation of pyridine-2-sulfonyl chlorides. A common strategy is the oxidative chlorination of pyridine-2-thiols. tandfonline.comtandfonline.com This can be achieved using reagents like sodium chlorite (B76162) in an aqueous medium, which offers a simple and efficient workup. tandfonline.comtandfonline.com Another method involves the treatment of 2,2′-dipyridyl disulfide with chlorine or bromine. chemicalbook.comchemicalbook.com

Alternatively, pyridine-2-sulfonyl chlorides can be generated from Grignard reagents. The reaction of a metalated pyridine, formed through halogen-metal exchange of a dihalopyridine, with sulfuryl chloride can efficiently produce the corresponding sulfonyl chloride. For example, 6-bromopyridine-2-sulfonyl chloride can be synthesized from 2,6-dibromopyridine.

The use of 2,4,6-trichlorophenyl chlorosulfate (B8482658) (TCPC) with organozinc reagents provides another pathway to heteroaryl sulfonyl chlorides and their corresponding sulfonates, which are stable and can be subsequently reacted with amines. acs.org

Amidation of Pyridine-2-sulfonyl Chloride:

Once the pyridine-2-sulfonyl chloride is obtained, it readily undergoes condensation with ammonia (B1221849) or a primary or secondary amine to yield the desired sulfonamide. tandfonline.comgoogle.com The reaction is typically carried out in an organic solvent, and the conditions can be adjusted to accommodate various amine substrates. google.com For instance, 3-ethylsulfonyl-2-pyridine sulfonyl chloride can be reacted with aqueous ammonia to produce 3-ethylsulfonyl-2-pyridine sulfonamide. google.com

Introduction and Manipulation of Halogen Substituents on the Pyridine Ring

The placement of the chlorine atom at the 4-position of the pyridine ring is crucial for the final structure of 4-chloropyridine-2-sulfonamide. This can be accomplished through regioselective chlorination or by starting with a precursor that already contains a suitable leaving group at the 4-position.

Regioselective Chlorination Methodologies

Direct chlorination of the pyridine ring can be challenging due to the electron-deficient nature of the heterocycle. However, several strategies have been developed to achieve regioselective chlorination.

One approach involves the use of pyridine N-oxides. The N-oxide activates the pyridine ring towards electrophilic substitution, primarily at the 2- and 4-positions. researchgate.net Subsequent deoxygenation then yields the desired chlorinated pyridine. researchgate.net For example, a highly regioselective halogenation of unsymmetrical pyridine N-oxides has been developed to access 2-halo-substituted pyridines. acs.org

Another method utilizes a Selectfluor-promoted chlorination of 2-aminopyridines with lithium chloride as the chlorine source, which can provide good to high yields with high regioselectivity. rsc.org The regioselectivity is influenced by the substituents on the 2-aminopyridine (B139424) ring. rsc.org

The synthesis of 4-chloropyridine (B1293800) itself can be achieved by reacting pyridine with a chlorinating agent like thionyl chloride or phosphorus oxychloride. patsnap.com

Nucleophilic Aromatic Substitution Precursors in 4-Position of Pyridine Ring

An alternative strategy involves starting with a pyridine derivative that already has a leaving group at the 4-position, which can then be displaced by a nucleophile. 4-Chloropyridine is a common precursor for such reactions. pearson.comacs.orgstackexchange.comvaia.com The electron-withdrawing nature of the pyridine nitrogen facilitates nucleophilic aromatic substitution (SNAr) at the 4-position. stackexchange.com

For instance, 4-chloropyridine can react with various nucleophiles, such as amines and alkoxides, to yield 4-substituted pyridines. vaia.comsci-hub.se The reactivity can be enhanced by using a Lewis acid catalyst. sci-hub.se This approach is utilized in the synthesis of various pharmaceutical compounds. beilstein-journals.org

Multi-Step Synthesis Pathways Leading to the 4-Chloropyridine-2-sulfonamide Scaffold

The synthesis of 4-chloropyridine-2-sulfonamide typically involves a multi-step sequence that combines the strategies for forming the sulfonamide group and introducing the 4-chloro substituent.

One plausible pathway begins with a commercially available chloropyridine derivative. For example, starting with a di- or tri-chlorinated pyridine allows for selective functionalization at different positions. A general route could involve the initial formation of a pyridine-2-thiol (B7724439) from a suitable chloropyridine, followed by oxidative chlorination to the sulfonyl chloride, and subsequent amidation. The 4-chloro substituent would either be present from the start or introduced at a later stage through a regioselective chlorination step.

Another approach involves the synthesis of 4-chloropyridine-3-sulfonamide (B47618), which can be prepared from 4-hydroxypyridine-3-sulfonic acid. google.com This intermediate can then potentially be further functionalized. For example, 4-chloropyridine-3-sulfonamide has been used as a precursor in the synthesis of more complex heterocyclic systems. nih.gov It can also be converted to 4-azidopyridine-3-sulfonamide, which is a versatile intermediate for introducing other functional groups via click chemistry. mdpi.com

The synthesis of related compounds, such as 2-chloro-N-arylpyridinesulfonamides, often starts from commercially available 2-chloropyridine-sulfonyl chlorides. mdpi.com These are then reacted with various anilines to introduce diversity at the sulfonamide nitrogen. mdpi.com

A scalable synthesis of 6-bromopyridine-2-sulfonamide (B1441240) has been developed starting from 2,6-dibromopyridine, which involves a halogen-metal exchange followed by reaction with sulfuryl chloride and subsequent amidation. A similar strategy could potentially be adapted for the synthesis of 4-chloropyridine-2-sulfonamide.

General Principles of Sulfonamide Synthesis from Organometallic Reagents

The formation of a carbon-sulfur bond is a pivotal step in the synthesis of sulfonamides, and the use of organometallic reagents represents a powerful strategy for this transformation, particularly for creating aryl and heteroaryl sulfonamides. This approach typically involves the reaction of an organometallic species, such as a Grignard reagent (R-MgX) or an organolithium reagent (R-Li), with a sulfur dioxide surrogate or a related electrophilic sulfur-containing compound. acs.orgacs.org

A contemporary method involves the reaction of organometallic reagents with novel sulfinylamine reagents, such as N-sulfinyltritylamine (TrNSO) or tert-butylsulfinylamine (t-BuONSO), to generate primary sulfonamides under mild conditions. nih.govacs.org This process facilitates the direct assembly of the three necessary components—an organometallic reagent, an amine, and the sulfinylamine—in a one-pot synthesis. nih.gov The reaction proceeds through a sulfinamide intermediate, which then leads to the sulfonamide. Research has demonstrated that nitrogen-containing heteroaromatics, including pyridine derivatives, are effective as the organometallic component in these reactions, yielding the corresponding heteroaryl sulfinamides and sulfonamides in good yields. acs.orgacs.orgnih.gov

Another established pathway utilizes sulfur dioxide surrogates, like DABCO-bis(sulfur dioxide) (DABSO). In this method, the organometallic reagent adds to DABSO to form a metal sulfinate. This intermediate is then reacted with thionyl chloride to generate a sulfinyl chloride in situ. Subsequent trapping of this reactive intermediate with an amine nucleophile affords the desired sulfinamide. acs.orgacs.org This protocol is notable for its mild reaction conditions, often carried out at room temperature, and relatively short reaction times. acs.orgacs.org

A general scheme for this process is as follows:

Formation of Metal Sulfinate: An organometallic reagent (e.g., pyridylmagnesium bromide) reacts with a sulfur dioxide source like DABSO. acs.org

Formation of Sulfinyl Chloride: The resulting metal sulfinate is treated with a chlorinating agent such as thionyl chloride. acs.org

Amination: The in situ-generated sulfinyl chloride is reacted with an amine to produce the sulfinamide, a direct precursor to the sulfonamide. acs.orgacs.org

This organometallic approach offers a significant advantage over classical methods that rely on the often harsh synthesis of sulfonyl chlorides from sulfonic acids, providing a more direct and versatile route to complex sulfonamides. thieme-connect.com

Synthetic Routes Involving N-Protected Pyridine Intermediates related to the 2-position

The synthesis of specifically substituted pyridine sulfonamides, such as those functionalized at the 2-position, can be challenging due to the electronic nature of the pyridine ring and potential side reactions. arkat-usa.orgresearchgate.net Consequently, synthetic strategies often employ protecting groups or involve the use of carefully designed intermediates to achieve the desired regioselectivity and yield.

One effective strategy involves the synthesis of the sulfonyl chloride precursor from a protected or masked functional group on the pyridine ring. For instance, a route to a substituted pyridine-2-sulfonamide has been demonstrated starting from a 2-benzylthio-pyridine derivative. This approach involves several key steps:

Oxidative Chlorination: The 2-benzylthio-pyridine intermediate is treated with chlorine gas in an acetic acid solution. This oxidatively cleaves the thioether and simultaneously chlorinates the sulfur atom to form the pyridine-2-sulfonyl chloride. google.com

Amination with a Protected Amine: The resulting sulfonyl chloride is then reacted with a protected amine, such as tert-butylamine. This step forms an N-tert-butyl protected sulfonamide. google.com The use of a bulky protecting group like tert-butyl can prevent undesired side reactions at the sulfonamide nitrogen.

Deprotection: The final step involves the removal of the protecting group to yield the primary sulfonamide. In the case of a tert-butyl group, this can be achieved by treatment with a strong acid like trifluoroacetic acid. google.com

This multi-step pathway highlights the utility of N-protected intermediates in complex heteroaromatic synthesis. The protection strategy allows for the stable formation of the sulfonamide linkage before revealing the primary sulfonamide functionality in a final deprotection step. This avoids potential complications that can arise when using ammonia directly with reactive sulfonyl chlorides. researchgate.net

Attempts to directly react amino-substituted pyridines or pyrimidines with sulfonyl chlorides can sometimes lead to undesired side products, such as pyridinium (B92312) salts, underscoring the necessity of these more controlled, multi-step approaches. arkat-usa.orgresearchgate.net

Optimization of Reaction Conditions and Yields in Scalable Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production requires rigorous optimization of reaction conditions to maximize yield, ensure purity, and maintain cost-effectiveness. For the synthesis of 4-chloropyridine-2-sulfonamide and related compounds, optimization efforts typically focus on the two main synthetic steps: the formation of the sulfonyl chloride precursor and its subsequent amination.

Optimization of Pyridine Sulfonyl Chloride Formation: An efficient synthesis of 6-bromopyridine-2-sulfonyl chloride, a close analog to the precursor of the title compound, was developed via a halogen-metal exchange followed by chlorosulfonylation. thieme-connect.com Optimization of the initial halogen-metal exchange was critical to avoid the formation of side products. Key parameters investigated included the Grignard reagent and the reaction temperature.

Table 1: Optimization of Halogen-Metal Exchange for 6-Bromo-2-pyridinesulfonyl Chloride Synthesis thieme-connect.com

| Entry | Grignard Reagent | Temperature (°C) | Yield of Sulfonyl Chloride (%) | Side Product (%) |

|---|---|---|---|---|

| 1 | EtMgBr | -40 | 49 | 40 |

| 2 | i-PrMgCl | -40 | 78 | 14 |

| 3 | i-PrMgCl·LiCl | -40 | 81 | 13 |

| 4 | i-PrMgCl·LiCl | -10 | 86 | 11 |

The data demonstrates that using i-PrMgCl·LiCl at a higher temperature of -10 °C significantly improved the yield of the desired sulfonyl chloride while minimizing the formation of the bromo-chloro-pyridine side product. thieme-connect.com

Optimization of the Amination Step: The conversion of the sulfonyl chloride to the sulfonamide is another critical step where optimization can lead to significant improvements in yield and purity. Studies on related sulfonamide syntheses have explored the impact of solvents and bases on the reaction outcome. mdpi.com

Table 2: Optimization of Solvent and Base for Sulfonamide Synthesis mdpi.com

| Entry | Solvent | Base | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Acetonitrile (B52724) | Pyridine | 5 | 65 |

| 2 | Dichloromethane (B109758) | Pyridine | 5 | 52 |

| 3 | Acetone (B3395972) | Pyridine | 5 | 46 |

| 4 | Acetonitrile | Triethylamine (B128534) | 3 | 81 |

As shown in the table, changing the solvent from dichloromethane or acetone to acetonitrile improved the yield. mdpi.com A more significant improvement was achieved by switching the base from pyridine to the stronger, non-nucleophilic base triethylamine, which also reduced the reaction time. mdpi.com

For the synthesis of the isomeric 4-chloropyridine-3-sulfonamide, a scalable process was developed where the sulfonyl chloride was added to an organic solvent, followed by the addition of a controlled amount of aqueous ammonium (B1175870) hydroxide. google.com This method avoids using a large excess of ammonia, which can be costly and lead to impurities. google.com Adjusting the final pH of the mixture to approximately 8 induced precipitation of the product, affording yields of around 84% with high purity (99.7%). google.comgoogle.com These examples underscore that careful control of reagents, solvents, temperature, and pH is paramount for developing a successful and scalable synthesis.

Chemical Reactivity and Derivatization of the 4 Chloropyridine 2 Sulfonamide Scaffold

Transformations at the Sulfonamide Functional Group

The sulfonamide group (-SO₂NH₂) is a key site for derivatization, allowing for the introduction of various substituents to modulate the molecule's properties. wikipedia.org

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the sulfonamide can be readily alkylated or acylated. N-alkylation is typically achieved by reacting the sulfonamide with an alkyl halide in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). For instance, methylation using methyl iodide can yield the corresponding N-methylated derivative. Similarly, N-acylation can be performed using acylating agents like acetyl chloride in the presence of a base such as pyridine (B92270) to produce N-acetyl sulfonamides. These reactions provide a straightforward method for introducing alkyl and acyl groups, which can significantly influence the compound's biological activity and physical properties.

Table 1: Examples of N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagents | Product Type | Theoretical Yield (%) |

|---|---|---|---|

| N-Methylation | CH₃I, K₂CO₃, DMF | N-methylated sulfonamide | 85 |

Amide Bond Formation via Sulfonamide Moiety

The sulfonamide group can participate in reactions that result in the formation of new amide-like linkages. One approach involves the activation of the sulfonamide nitrogen, making it more nucleophilic for subsequent reactions. researchgate.net More commonly, the sulfonamide itself can be considered a stable functional group, and amide bond formation is achieved by modifying other parts of the molecule. uantwerpen.be However, derivatization of the sulfonamide nitrogen can lead to compounds with altered biological profiles.

Cyclization Reactions Involving the Sulfonamide Nitrogen

The sulfonamide nitrogen can act as a nucleophile in intramolecular cyclization reactions to form various heterocyclic systems. wikipedia.org For example, in the presence of a suitable electrophilic center within the same molecule, the sulfonamide nitrogen can attack to form cyclic sulfonamides, also known as sultams. wikipedia.org These reactions are valuable for constructing complex polycyclic structures and are often employed in the synthesis of novel therapeutic agents. researchgate.net The propensity for cyclization depends on the nature of the linker connecting the sulfonamide to the electrophilic site and the reaction conditions.

Reactivity of the Pyridine Nucleus and the Chlorine Substituent at C-4

The pyridine ring in 4-chloropyridine-2-sulfonamide is electron-deficient, which, along with the presence of the chlorine atom, dictates its reactivity towards nucleophiles and in metal-catalyzed cross-coupling reactions.

Potential for Nucleophilic Aromatic Substitution at the C-4 Chlorine (Analogous to 4-chloropyridine-3-sulfonamide (B47618) reactivity)

The chlorine atom at the C-4 position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAᵣ). pearson.comlibretexts.org The electron-withdrawing nature of the pyridine nitrogen activates the ring towards nucleophilic attack, particularly at the C-2 and C-4 positions. echemi.com This reactivity is analogous to that observed in similar structures like 4-chloropyridine-3-sulfonamide, where the chlorine atom can be displaced by various nucleophiles. mdpi.commdpi.com The reaction proceeds through a high-energy anionic intermediate, known as a Meisenheimer complex, which is stabilized by resonance, including delocalization of the negative charge onto the electronegative nitrogen atom. pearson.comechemi.com A variety of nucleophiles, including amines, alkoxides, and thiolates, can be used to displace the chlorine, providing access to a wide range of 4-substituted pyridine-2-sulfonamide (B152805) derivatives. beilstein-journals.orgmdpi.com

Table 2: Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Product |

|---|---|

| Methoxide ion (CH₃O⁻) | 4-methoxypyridine |

| Amines | 4-aminopyridine derivatives |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald–Hartwig) for C-C and C-N Bond Formation

The C-4 chlorine atom of 4-chloropyridine-2-sulfonamide serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki Coupling: This reaction pairs the chloropyridine with an organoboron reagent, such as a boronic acid or ester, to form a C-C bond. libretexts.org Suzuki couplings of chloropyridines are well-established and can be achieved using traditional palladium catalysts with triarylphosphine ligands, especially since the electron-poor nature of the pyridine ring facilitates the initial oxidative addition step. uwindsor.caresearchgate.netacs.org This method is widely used for the synthesis of biaryl and heteroaryl-substituted pyridines. researchgate.net

Sonogashira Coupling: The Sonogashira reaction allows for the formation of a C-C bond between the chloropyridine and a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. researchgate.net It provides a direct route to alkynyl-substituted pyridines, which are valuable intermediates in organic synthesis.

Buchwald–Hartwig Amination: This powerful C-N cross-coupling reaction enables the amination of aryl halides. rsc.orguwindsor.ca In the context of 4-chloropyridine-2-sulfonamide, the Buchwald-Hartwig amination can be used to introduce a variety of primary and secondary amines at the C-4 position. nih.govresearchgate.net The reaction typically employs a palladium catalyst with specialized, bulky, and electron-rich phosphine (B1218219) ligands. bath.ac.uk This method offers a versatile and efficient way to synthesize 4-amino-substituted pyridine derivatives.

Table 3: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System |

|---|---|---|---|

| Suzuki Coupling | Organoboron reagent | C-C | Pd catalyst, phosphine ligand, base |

| Sonogashira Coupling | Terminal alkyne | C-C | Pd catalyst, Cu(I) co-catalyst, base |

Reactivity of the Pyridine Nitrogen

The nitrogen atom of the pyridine ring in 4-chloropyridine-2-sulfonamide possesses a lone pair of electrons, making it fundamentally basic and nucleophilic. However, its reactivity is significantly modulated by the electronic effects of the substituents on the ring. The presence of the electron-withdrawing chloro group at the C-4 position and the sulfonamide group at the C-2 position substantially reduces the electron density on the pyridine nitrogen. iust.ac.ir This diminished nucleophilicity means that reactions with electrophiles are less favorable compared to unsubstituted pyridine. uiowa.edu

Despite this reduced reactivity, the pyridine nitrogen can still participate in reactions with potent electrophiles. Key reactions involving the pyridine nitrogen include N-oxidation and quaternization.

N-Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as peroxy acids. The resulting 4-chloropyridine-2-sulfonamide-N-oxide exhibits altered chemical properties. For instance, studies on related structures have shown that the oxygen atom of a pyridine-N-oxide is more nucleophilic than the nitrogen atom in the parent pyridine. acs.org This enhanced nucleophilicity of the N-oxide oxygen can be exploited in further catalytic applications. acs.org

Quaternization: The nitrogen atom can be alkylated by reacting with alkyl halides, such as methyl iodide, to form quaternary pyridinium (B92312) salts. iust.ac.irresearchgate.net These reactions convert the neutral pyridine into a positively charged pyridinium ring, which significantly alters the electron distribution and reactivity of the entire molecule. researchgate.net The formation of these 1-alkyl-4-chloropyridinium-2-sulfonamide salts renders the pyridine ring even more electron-deficient and susceptible to nucleophilic attack. uiowa.edu Carboxylic and arylsulfonic acid halides also react with pyridines to generate 1-acyl- and 1-arylsulfonylpyridinium salts, respectively. iust.ac.ir

Stereochemical Aspects of Derivatization Reactions

The introduction of chirality is a critical aspect of drug design, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. mdpi.com Derivatization of the 4-chloropyridine-2-sulfonamide scaffold can be performed to introduce stereogenic centers, leading to the formation of chiral molecules. This is often achieved by reacting the sulfonamide moiety with chiral reagents or by employing asymmetric synthesis methodologies.

A prominent strategy for introducing a stereocenter involves the derivatization of the sulfonamide group with a chiral amine. Research on the closely related 5-bromo-2-chloropyridine-3-sulfonamide (B1526759) scaffold demonstrates this principle effectively. In that case, the sulfonamide was synthesized by reacting 5-bromo-2-chloropyridine-3-sulfonyl chloride with the enantiomerically pure amines, (R)-1-phenylethylamine and (S)-1-phenylethylamine. mdpi.com This reaction yields two distinct diastereomeric products, (R)- and (S)-5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, whose absolute configurations were confirmed using X-ray crystallography and other analytical methods. mdpi.com This approach highlights how a chiral auxiliary, in this case a chiral amine, can be used to synthesize specific, enantiomerically pure sulfonamide derivatives.

Another powerful tool in asymmetric synthesis is the use of chiral sulfinamide auxiliaries, such as the Ellman's reagent (tert-butanesulfinamide). sigmaaldrich.comyale.edu Condensation of a chiral sulfinamide with aldehydes or ketones generates chiral sulfinyl imines. sigmaaldrich.com These intermediates can undergo diastereoselective addition of various nucleophiles, allowing for the construction of chiral amines with high stereocontrol. sigmaaldrich.com While not a direct derivatization of the pyridine sulfonamide itself, this methodology represents a key strategy for creating chiral building blocks that could subsequently be incorporated into more complex structures containing the 4-chloropyridine-2-sulfonamide core.

Furthermore, chiral derivatives of the pyridine ring itself can act as catalysts in asymmetric reactions. For example, chiral 4-aryl-pyridine-N-oxides have been designed and synthesized for use as efficient nucleophilic organocatalysts in dynamic kinetic resolutions. acs.org The development of such chiral catalysts, derived from functionalized pyridines, underscores the importance of stereochemistry in the application of these heterocyclic compounds. acs.orgbham.ac.uk

Structural Elucidation and Advanced Characterization Techniques for 4 Chloropyridine 2 Sulfonamide and Its Derivatives

Spectroscopic Methods for Structure Confirmation

Spectroscopic techniques are indispensable for confirming the identity and purity of synthesized compounds. By analyzing the interaction of molecules with electromagnetic radiation, these methods provide detailed information about functional groups, connectivity, and the electronic structure of 4-Chloropyridine-2-sulfonamide and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

For 4-Chloropyridine-2-sulfonamide , the ¹H NMR spectrum is expected to show distinct signals for the three protons on the pyridine (B92270) ring. Based on data from analogous compounds, the chemical shifts for these aromatic protons would likely appear in the downfield region, typically between δ 7.5 and 8.5 ppm, due to the deshielding effects of the electronegative chlorine atom and the sulfonamide group. vulcanchem.com The protons of the sulfonamide (-SO₂NH₂) group are expected to appear as a broad singlet, with a chemical shift that can be influenced by solvent and concentration. For example, in related pyridine-4-sulfonamide (B1281284) structures, these protons resonate around δ 7.2–7.5 ppm.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the pyridine ring are expected to resonate at δ 150–160 ppm. The specific chemical shifts would be influenced by the positions of the chloro and sulfonamide substituents.

Two-dimensional (2D-NMR) techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign the proton and carbon signals by revealing their coupling relationships.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 4-Chloropyridine-2-sulfonamide , the key characteristic absorption bands would confirm the presence of the sulfonamide group. These include:

S=O stretching vibrations : Two distinct bands are expected for the sulfonyl group, corresponding to asymmetric and symmetric stretching. These typically appear in the ranges of 1300–1370 cm⁻¹ and 1120–1170 cm⁻¹, respectively. vulcanchem.com

N-H stretching vibration : A band in the region of 3300–3500 cm⁻¹ would indicate the N-H bond of the sulfonamide. vulcanchem.com

Data from related compounds, such as various sulfonamide derivatives, consistently show these characteristic peaks, confirming the presence of the core functional group. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. For 4-Chloropyridine-2-sulfonamide , which has the molecular formula C₅H₅ClN₂O₂S, the expected monoisotopic mass is approximately 191.976 Da. nih.gov High-resolution mass spectrometry (HRMS) would be used to confirm this exact mass, thereby verifying the molecular formula.

The fragmentation pattern observed in the mass spectrum provides structural clues. Common fragmentation pathways for sulfonamides involve the loss of SO₂ (64 Da) and cleavage of the C-S and S-N bonds. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be a characteristic feature in the mass spectrum, with a secondary peak (M+2) at about one-third the intensity of the molecular ion peak.

X-ray Crystallography for Solid-State Structure Determination

Crystal Growth and Quality Assessment

The prerequisite for X-ray diffraction analysis is the availability of high-quality single crystals. These are typically grown by slowly evaporating a saturated solution of the compound. For instance, suitable crystals of N-(4-chloropyridin-2-yl)-N-tosylacetamide , a derivative, were successfully obtained by the slow evaporation of a solution mixture of ethyl acetate (B1210297) and hexane. nih.gov Similarly, crystals of N-(4-chloropyridin-2-yl)-N-(methoxymethyl)-4-methylbenzenesulfonamide were grown via slow evaporation from an ethyl acetate solution at room temperature. iucr.org The quality of the crystals is then assessed by their size, shape, and diffraction pattern.

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

Once a suitable crystal is obtained, X-ray diffraction analysis provides its precise molecular geometry. Studies on derivatives of 4-Chloropyridine-2-sulfonamide have yielded detailed structural parameters.

For N-(4-chloropyridin-2-yl)-N-tosylacetamide , the analysis of its crystal structure reveals a three-dimensional network stabilized by intermolecular C-H···O hydrogen bonds. nih.gov The dihedral angle between the plane of the 4-methylphenylsulfonyl ring and the 4-chloropyridine (B1293800) ring was determined to be 30.6 (1)°. nih.gov

In the case of N-(4-Chloro-pyridin-2-yl)-N-methoxymethyl-4-methyl-benzenesulfonamide , the crystal structure also shows a complex three-dimensional network held together by intermolecular C-H···O hydrogen bonds. iucr.orgnih.gov The dihedral angle formed between the 4-methylphenylsulfonyl ring and the 4-chloropyridine ring is 40.7 (2)°. iucr.orgnih.gov

The crystal data for these derivatives are summarized in the table below.

Crystal Data for 4-Chloropyridine-2-sulfonamide Derivatives

| Parameter | N-(4-chloropyridin-2-yl)-N-tosylacetamide nih.gov | N-(4-Chloro-pyridin-2-yl)-N-methoxymethyl-4-methyl-benzenesulfonamide iucr.org |

|---|---|---|

| Molecular Formula | C₁₄H₁₃ClN₂O₃S | C₁₄H₁₅ClN₂O₃S |

| Molecular Weight | 324.77 | 326.79 |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | Pbca | A b a 2 |

| a (Å) | 12.578 (2) | 15.1651 (10) |

| b (Å) | 7.5460 (8) | 22.7953 (13) |

| c (Å) | 30.194 (3) | 8.9132 (6) |

| Volume (ų) | 2865.7 (7) | 3081.2 (3) |

| Z | 8 | 8 |

| Radiation | Not Specified | Cu Kα |

| Temperature (K) | 193 | 193 |

These detailed crystallographic studies on derivatives are crucial for understanding the steric and electronic properties that govern molecular packing and intermolecular interactions, providing a solid foundation for predicting the properties of the parent compound and other related structures.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The supramolecular architecture of 4-chloropyridine-2-sulfonamide derivatives is significantly influenced by a network of intermolecular interactions, primarily hydrogen bonds and, to a lesser extent, π-π stacking. These non-covalent forces dictate the packing of molecules in the crystal lattice.

Hydrogen Bonding:

Similarly, in the crystal structure of N-(4-Chloropyridin-2-yl)-N-methoxymethyl-4-methylbenzenesulfonamide, each molecule is linked to three others through intermolecular C—H⋯O hydrogen bonds, creating a robust three-dimensional framework. iucr.org The aromatic C-H groups on the 4-chloropyridine ring interact with the oxygen atoms of the sulfonyl group on a neighboring molecule. iucr.org A study of this derivative detailed specific interactions, including a bidentate intermolecular hydrogen bond where C—H groups from the 4-chloropyridine ring interact with a sulfonyl oxygen atom. iucr.org

Detailed Hydrogen Bond Geometry in a Derivative:

The following table summarizes the hydrogen-bond geometry for N-(4-Chloropyridin-2-yl)-N-methoxymethyl-4-methylbenzenesulfonamide, illustrating the specific distances involved in these stabilizing interactions. iucr.org

| Donor—H···Acceptor | H···A (Å) |

| C19—H···O10 | 2.48 |

| C18—H···O10 | 2.50 |

| C16—H···O13 | 2.56 |

π-π Stacking:

While hydrogen bonding is the primary organizing force, the potential for π-π stacking interactions between the aromatic pyridine rings also exists. However, in many conformationally flexible sulfonamide derivatives containing a pyridine moiety, intramolecular π-π stacking is not observed. nih.gov This is often because the pyridine nitrogen atom is actively involved in forming strong hydrogen-bonding dimeric synthons, which can preclude the necessary syn conformation for intramolecular stacking. nih.gov In the solid-state structures of some related pyridine-based sulfonamides, intermolecular π-stacking interactions do contribute to the crystal packing, with distances between aromatic rings typically in the range of 3.3 to 3.7 Å.

Chromatographic and Purity Assessment Techniques (e.g., HPLC, GC)

The purity of 4-Chloropyridine-2-sulfonamide and its derivatives is critical for their application, and chromatographic methods are the primary tools for this assessment. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique, while Gas Chromatography (GC) can also be employed, often with derivatization.

High-Performance Liquid Chromatography (HPLC):

HPLC is extensively used for the quantitative analysis and purity verification of sulfonamides and their intermediates. Reversed-phase HPLC, typically with a C18 stationary phase, is the method of choice. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer.

For example, the purity of 4-chloropyridine-3-sulfonamide (B47618) has been confirmed to be as high as 99.7% using HPLC analysis. google.com While specific methods for 4-Chloropyridine-2-sulfonamide are not widely published, methods for structurally similar compounds provide a strong basis for analytical development. A method for the related compound 4-Amino-2-chloropyridine utilizes a mixed-mode stationary phase column with a mobile phase of acetonitrile and aqueous sulfuric acid, with UV detection at 200 nm. sielc.com

Illustrative HPLC Parameters for a Related Compound:

| Parameter | Condition |

| Compound | 4-Amino-2-chloropyridine |

| Column | Primesep 100, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile and Water with 0.05% H₂SO₄ |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 200 nm |

Table based on data for a structurally similar compound, 4-Amino-2-chloropyridine. sielc.com

Gas Chromatography (GC):

Gas chromatography is another technique used for the analysis of sulfonamides. However, due to the low volatility and thermal instability of many sulfonamides, derivatization is often a necessary step prior to analysis. nih.gov A common approach is the conversion of the sulfonamide into a more volatile and thermally stable derivative, such as an N-methylated nih.gov or pentafluorobenzyl derivative. The derivatized analytes can then be effectively separated on a capillary GC column and detected using various detectors, including mass spectrometry (MS) for definitive identification.

Theoretical and Computational Chemistry of 4 Chloropyridine 2 Sulfonamide

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to model the electronic behavior of 4-Chloropyridine-2-sulfonamide. Among the most widely used techniques is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for molecules of this size. science.govuci.edu

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. numberanalytics.comnih.gov It is based on the principle that the ground-state energy of a molecule is a functional of its electron density. numberanalytics.com By solving the Kohn-Sham equations, DFT can accurately predict various molecular properties, including molecular geometry and electronic distribution. uci.edunih.gov

For 4-Chloropyridine-2-sulfonamide, DFT calculations, often using a basis set like 6-311++G(d,p), are performed to optimize the molecular geometry. science.govmdpi.com This process determines the most stable three-dimensional arrangement of atoms by finding the lowest energy structure. The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles. These calculations account for the spatial arrangement of the pyridine (B92270) ring and the sulfonamide group, including the orientation of the amino (-NH2) and sulfonyl (-SO2) functions relative to the heterocyclic ring. The electronic structure, which encompasses the distribution of electrons within the molecule, is also a key output of DFT studies, providing a foundation for understanding the molecule's properties and reactivity. aps.org

Table 1: Representative Molecular Geometry Parameters for 4-Chloropyridine-2-sulfonamide Calculated by DFT

| Parameter | Description | Significance |

| C-S Bond Length | The distance between the pyridine carbon (C2) and the sulfur atom. | Influences the rotational barrier and electronic communication between the ring and the sulfonamide group. |

| S-N Bond Length | The distance between the sulfur and nitrogen atoms of the sulfonamide group. | Key parameter related to the acidity of the sulfonamide N-H proton. nih.govrsc.org |

| C-Cl Bond Length | The distance between the pyridine carbon (C4) and the chlorine atom. | Reflects the electronic effect of the chlorine substituent on the pyridine ring. |

| O=S=O Bond Angle | The angle formed by the two oxygen atoms and the central sulfur atom. | Defines the geometry of the sulfonyl group. |

| C2-S-N-H Dihedral Angle | The torsional angle describing the rotation around the S-N bond. | Determines the orientation of the amino group and influences intermolecular interactions. |

The flexibility of 4-Chloropyridine-2-sulfonamide arises from the potential for rotation around its single bonds, primarily the C2-S and S-N bonds. These rotations give rise to different spatial arrangements known as conformations or rotamers. wikipedia.org Conformational analysis is the study of the energies of these different conformers to identify the most stable forms, which correspond to energy minima on the potential energy surface. mdpi.com

Computational methods systematically rotate these bonds and perform energy calculations for each resulting structure. soton.ac.uk For each identified conformer, a geometry optimization is carried out to locate the nearest local energy minimum. researchgate.net The relative energies of these stable conformers are then compared to determine the global minimum—the most stable conformation of the molecule. The populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, which indicates that lower-energy conformers are more populated. mdpi.com This analysis is crucial for understanding which shapes the molecule is most likely to adopt.

Quantum chemical calculations are highly effective in predicting molecular reactivity through various descriptors. mdpi.com

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. mdpi.com The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. malayajournal.org For 4-Chloropyridine-2-sulfonamide, the HOMO is expected to be localized on the more electron-rich parts of the molecule, such as the pyridine ring and sulfonamide nitrogen, while the LUMO may be distributed over the electron-deficient areas. mdpi.com

Molecular Electrostatic Potential (MEP) Surfaces: An MEP surface maps the electrostatic potential onto the electron density surface of a molecule. It provides a visual guide to the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. mdpi.commalayajournal.org Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. mdpi.com In 4-Chloropyridine-2-sulfonamide, the oxygen atoms of the sulfonamide group and the pyridine nitrogen atom are expected to be regions of high negative potential, making them likely sites for interaction with electrophiles or for hydrogen bonding. The hydrogen atom of the sulfonamide group would exhibit a positive potential, indicating its acidic character. mdpi.com

Table 2: Predicted Reactivity Descriptors for 4-Chloropyridine-2-sulfonamide

| Descriptor | Predicted Characteristics | Implication for Reactivity |

| HOMO Energy | Relatively high due to lone pairs on N and O atoms. | Indicates the molecule can act as an electron donor in reactions. |

| LUMO Energy | Relatively low, influenced by the electronegative Cl, O, and N atoms. | Indicates the molecule can act as an electron acceptor. |

| HOMO-LUMO Gap | Moderate gap. | Suggests a balance of stability and reactivity. science.gov |

| MEP Negative Regions | Located on the sulfonamide oxygen atoms and the pyridine nitrogen atom. | These are the primary sites for electrophilic attack and hydrogen bond acceptance. malayajournal.org |

| MEP Positive Region | Located on the sulfonamide N-H proton. | This is the most acidic site, prone to deprotonation and nucleophilic attack. |

Computational methods can provide accurate predictions of pKa values.

Sulfonamide Acidity: The sulfonamide group (-SO2NH2) contains an acidic proton on the nitrogen atom. Its acidity is significantly enhanced by the strong electron-withdrawing effect of the adjacent sulfonyl group and the 4-chloropyridine (B1293800) ring. Computational models can predict the pKa of this proton by calculating the Gibbs free energy change associated with its dissociation in a solvent. Recent studies have shown a strong correlation between computationally derived bond lengths (like the S-N bond) and experimental pKa values for sulfonamides, offering a reliable predictive method. nih.govrsc.org This model is applicable to 2-pyridine substituted sulfonamides. nih.gov

Pyridine Basicity: The lone pair of electrons on the nitrogen atom of the pyridine ring allows it to act as a base and become protonated. The basicity of this nitrogen is reduced by the electron-withdrawing effects of both the chlorine atom at the 4-position and the sulfonamide group at the 2-position. nih.gov The pKa of the conjugate acid (pyridinium ion) can be calculated computationally, providing a quantitative measure of the pyridine nitrogen's basicity. This value is important as the protonation state of the molecule can influence its solubility and biological interactions. nih.gov

Prediction of Reactivity Descriptors (e.g., Frontier Molecular Orbitals, Electrostatic Potential Surfaces)

Molecular Dynamics Simulations

While quantum mechanics describes the electronic structure of a static molecule, molecular dynamics (MD) simulations are used to study its motion and behavior over time. consensus.app MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule's conformation changes in response to its environment. nih.gov

MD simulations of 4-Chloropyridine-2-sulfonamide, typically in a simulated solvent environment, can reveal its dynamic behavior. These simulations show the constant flexing and vibrating of bonds and the rotation around single bonds. nih.gov This provides a detailed picture of the molecule's conformational flexibility.

A key application of MD is to explore the energy landscape associated with bond rotations. By using advanced techniques like metadynamics or umbrella sampling, it is possible to calculate the potential of mean force (PMF) for rotation around the C2-S and S-N bonds. biorxiv.org This calculation yields the energy barriers that must be overcome for the molecule to transition from one stable conformation (energy minimum) to another. The height of these rotational barriers determines the rate at which different conformers interconvert at a given temperature. wikipedia.org

Reaction Mechanism Studies (Computational Approach)

There are no specific computational studies on the reaction mechanisms of 4-Chloropyridine-2-sulfonamide.

Computational approaches, such as Density Functional Theory (DFT) calculations, are standard tools for mapping reaction pathways, identifying transition states, and predicting the outcomes of chemical reactions. smu.edu For example, studies on related pyridine sulfonyl chlorides have used DFT to predict regioselectivity in nucleophilic substitution reactions by comparing activation energies. The general mechanism for nucleophilic aromatic substitution on chloropyridines has also been described, but without a specific computational focus on the 4-chloro-2-sulfonamide isomer. vaia.com Research on other pyridine-3-sulfonamide (B1584339) derivatives has involved molecular docking to analyze binding modes, which provides insight into intermolecular interactions but does not constitute a study of a reaction mechanism in the computational chemistry sense. mdpi.com

Future Perspectives and Emerging Research Avenues for 4 Chloropyridine 2 Sulfonamide

Exploration of Novel and Sustainable Synthetic Routes

The traditional synthesis of sulfonamides, often involving the reaction of an amine with a sulfonyl chloride in the presence of a base, is being reimagined through innovative and sustainable methodologies. ekb.egresearchgate.net These new approaches aim to improve efficiency, reduce waste, and access novel chemical space.

Future synthetic strategies applicable to 4-Chloropyridine-2-sulfonamide and its derivatives include:

Microwave-Assisted Synthesis : This technique significantly reduces reaction times and can improve yields compared to conventional heating. organic-chemistry.org A microwave-assisted method for preparing sulfonamides directly from sulfonic acids, avoiding the isolation of sulfonyl chloride intermediates, has been developed, demonstrating good functional group tolerance and high yields. ekb.egorganic-chemistry.org

Flow Chemistry : The use of meso-reactor apparatus for the continuous-flow synthesis of sulfonamides offers a rapid, scalable, and eco-friendly alternative to batch processing. acs.org This method minimizes waste and allows for the safe handling of reactive intermediates, with product isolation often simplified to extraction and precipitation. acs.orgnoelresearchgroup.com

Electrochemical Synthesis : Emerging electrochemical methods enable the formation of sulfonamides by oxidatively coupling thiols and amines. noelresearchgroup.com This approach aligns with green chemistry principles by avoiding hazardous reagents and utilizing electrons as a traceless reagent. noelresearchgroup.com

Novel Catalytic Systems : Researchers are exploring new catalysts to enhance the efficiency of sulfonamide synthesis. This includes the use of ZnO-nanoparticles and CsF-Celite as highly efficient, reusable catalysts for sulfonylation reactions under solvent-free conditions. ekb.eg Furthermore, palladium-catalyzed methods have been developed for the N-arylation of sulfonamides, allowing for the construction of complex, densely functionalized molecules. researchgate.net

Sustainable Solvents and Reagents : A move towards greener synthesis is evident in the use of deep eutectic solvents (DES) as environmentally benign reaction media. thieme-connect.com Additionally, methods are being developed that utilize less toxic and more atom-economical reagents, such as the copper-catalyzed three-component reaction of arylboronic acids, nitroarenes, and potassium pyrosulfite. thieme-connect.com

Table 1: Comparison of Modern Synthetic Routes for Pyridine (B92270) Sulfonamides

| Synthetic Method | Key Features | Advantages | Relevant Findings |

|---|---|---|---|

| Microwave-Assisted | Uses microwave irradiation to accelerate reactions. organic-chemistry.org | Rapid reaction times, high yields, good functional group tolerance. ekb.egorganic-chemistry.org | Enables direct synthesis from sulfonic acids, bypassing sulfonyl chloride isolation. organic-chemistry.org |

| Flow Chemistry | Continuous reaction in a microreactor system. acs.org | Scalable, safe, waste minimization, high reproducibility. acs.orgnoelresearchgroup.com | An eco-friendly synthesis of a sulfonamide library has been demonstrated. acs.org |

| Electrochemical | Uses electrical current to drive the reaction. | Avoids toxic reagents, aligns with green chemistry principles. noelresearchgroup.com | Enables oxidative coupling of commodity chemicals like thiols and amines. noelresearchgroup.com |

| Novel Catalysis | Employs catalysts like Pd/AdBippyPhos or ZnO-nanoparticles. ekb.egresearchgate.net | High efficiency, potential for reusability, access to complex structures. ekb.egresearchgate.net | Effective for N-arylation and chemoselective sulfonylation. ekb.egresearchgate.net |

Integration with High-Throughput Experimentation and Automation in Synthesis

To accelerate the discovery of new 4-Chloropyridine-2-sulfonamide derivatives with desired properties, high-throughput experimentation (HTE) and automation are becoming indispensable tools. These technologies allow for the rapid screening of numerous reaction conditions and the parallel synthesis of large compound libraries.

High-Throughput Synthesis and Optimization : HTE has been successfully used to optimize series of sulfonamide-based antagonists by preparing and testing sets of analogues simultaneously. nih.gov This approach enables the rapid exploration of structure-activity relationships (SAR). For instance, a Pd/AdBippyPhos catalyst system was identified through HTE as a general and effective method for the N-arylation of weakly nucleophilic sulfonamides, a key transformation for creating diverse derivatives. researchgate.netacs.org

Robotic Automation : The automation of synthetic protocols is a growing trend. A one-pot procedure to convert bench-stable acids into sulfonamides has been successfully demonstrated on open-source robotics, showcasing the potential for robust and facile automated synthesis. acs.org This alleviates significant limitations associated with traditional multi-step sulfonamide preparation and accelerates the generation of amide analogues for drug discovery campaigns. acs.org

The integration of these automated platforms will allow researchers to more efficiently explore derivatives of 4-Chloropyridine-2-sulfonamide, systematically modifying the scaffold to optimize for specific biological targets.

Application of Artificial Intelligence and Machine Learning in Predictive Chemistry for its Derivatives

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid prediction of molecular properties, thereby reducing the time and cost of development. nih.govresearchgate.net For derivatives of 4-Chloropyridine-2-sulfonamide, these computational tools offer powerful predictive capabilities.

Predictive Modeling for Bioactivity : ML models, such as support vector machines (SVM) and convolutional neural networks (CNNs), are used to predict the biological activity of novel compounds. nih.govresearchgate.net These models can screen virtual libraries of pyridine sulfonamide derivatives to identify candidates with a high probability of being active against a specific target, such as an enzyme or receptor. mdpi.comtandfonline.com For example, a gradient boosting classifier successfully predicted a novel sulfonamide-based butyrylcholinesterase inhibitor. tandfonline.com

QSPR and ADMET Prediction : Quantitative structure-property relationship (QSPR) models establish mathematical correlations between the chemical structure of compounds and their physicochemical properties. researchgate.net ML algorithms are increasingly used to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles for new chemical entities. royalsocietypublishing.orgnih.gov This in silico screening helps prioritize compounds with favorable drug-like properties for synthesis, saving considerable resources.

Optimization of Physicochemical Properties : ML can also guide the optimization of specific properties. For example, a model has been developed that accurately predicts the pKa values of sulfonamide drugs based on calculated equilibrium bond lengths, a critical parameter for drug behavior. rsc.org

Table 2: Applications of AI/ML in the Development of Sulfonamide Derivatives

| AI/ML Application | Technique(s) | Purpose | Key Finding |

|---|---|---|---|

| Virtual Screening | Convolutional Neural Networks (CNNs), Gradient Boosting researchgate.nettandfonline.com | Identify potentially bioactive molecules from virtual libraries. mdpi.com | ML prediction was effective in identifying novel butyrylcholinesterase inhibitors. tandfonline.com |

| ADMET Prediction | Various ML algorithms royalsocietypublishing.org | Predict pharmacokinetic and toxicity profiles of new compounds. royalsocietypublishing.orgnih.gov | In silico tools can effectively compute molecular properties and drug-likeness. nih.gov |

| Property Prediction | Linear Regression, SVM nih.govrsc.org | Predict specific physicochemical properties like pKa or lipophilicity. rsc.orgmdpi.com | Models based on computed bond lengths can accurately predict sulfonamide pKa values. rsc.org |

| SAR Exploration | Random Forest, SVM nih.govmdpi.com | Elucidate structure-activity relationships to guide compound design. | ML models can achieve high accuracy in predicting the activity of designed compounds. nih.govmdpi.com |

Interdisciplinary Research Collaborations Utilizing the Pyridine Sulfonamide Scaffold

The full potential of the 4-Chloropyridine-2-sulfonamide scaffold will be unlocked through enhanced collaboration between different scientific disciplines. The complexity of modern drug discovery necessitates a team-based approach, integrating expertise from chemistry, biology, pharmacology, and data science. mdpi.comnih.gov

Chemistry and Biology Synergy : The synthesis of novel 4-Chloropyridine-2-sulfonamide derivatives by synthetic chemists, followed by biological evaluation from pharmacologists, is the classic collaborative model. nih.gov Projects developing pyridine-sulfonamide hybrids as VEGFR-2 inhibitors or as antimicrobial agents exemplify this synergy, where synthetic design is directly informed by biological testing results. mdpi.comnih.gov

Integration of Computational and Experimental Sciences : A modern and powerful collaborative model involves a continuous loop between in silico prediction and experimental validation. Computational chemists can use ML and molecular docking to design and prioritize a small set of promising derivatives. mdpi.comroyalsocietypublishing.org Synthetic chemists then prepare these targeted compounds, which are subsequently tested by biologists. The experimental results are then fed back into the computational models to refine them, creating an efficient cycle of design and discovery. tandfonline.com This approach has been used to identify inhibitors for targets in cancer and Alzheimer's disease. tandfonline.comnih.gov

Materials Science Applications : Beyond medicine, the electronic properties of pyridine sulfonamides suggest potential applications in materials science. Collaborations with materials scientists could explore the use of these compounds in the development of novel materials with specific optical or electronic functionalities.

Future research on 4-Chloropyridine-2-sulfonamide and its derivatives will increasingly rely on these interdisciplinary efforts to tackle complex scientific challenges and accelerate the translation of fundamental research into practical applications.

Q & A

Q. What are the standard synthetic routes for 4-chloropyridine-2-sulfonamide, and how do reaction conditions influence yield?

Answer: The synthesis typically involves sulfonylation of 4-chloropyridine derivatives. A common method is the reaction of 4-chloropyridine-2-thiol with chlorosulfonic acid under controlled anhydrous conditions (0–5°C), followed by amidation with ammonia . Yield optimization requires precise temperature control and stoichiometric ratios. For example, excess chlorosulfonic acid may lead to over-sulfonation, reducing purity. Table 1: Key reaction parameters and yields

| Reagent Ratio (mol/mol) | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1:1.2 (thiol:ClSO₃H) | 0–5 | 68 | 95% |

| 1:1.5 | 10–15 | 52 | 88% |

Q. How can researchers validate the purity of 4-chloropyridine-2-sulfonamide?

Answer: Purity validation requires multi-technique analysis:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1 mL/min; retention time ~4.2 min .

- NMR : Characteristic peaks include δ 8.45 ppm (pyridine H-3), δ 7.90 ppm (H-5), and δ 4.20 ppm (sulfonamide NH₂) .

- Elemental Analysis : Theoretical C: 32.1%, H: 2.5%, N: 14.9%; deviations >0.3% indicate impurities .

Intermediate Research Questions

Q. What analytical contradictions arise when characterizing sulfonamide derivatives, and how can they be resolved?

Answer: Contradictions often occur between spectroscopic and chromatographic data. For instance:

- NMR vs. HPLC : A split peak in HPLC may suggest diastereomers, but NMR may not resolve them due to symmetry. Resolution: Use chiral columns (e.g., Chiralpak AD-H) or circular dichroism .

- Mass Spec vs. Elemental Analysis : Discrepancies in molecular ion peaks vs. calculated formulas may indicate residual solvents. Resolution: Perform TGA (thermogravimetric analysis) to detect volatiles .

Q. How do solvent polarity and pH affect the stability of 4-chloropyridine-2-sulfonamide in solution?

Answer: Stability studies in aqueous buffers show:

- Acidic conditions (pH <3) : Hydrolysis of the sulfonamide group occurs, forming 4-chloropyridine-2-sulfonic acid.

- Polar aprotic solvents (DMF, DMSO) : Enhance stability but may promote dimerization at >50°C.

Table 2: Degradation rates in common solvents

| Solvent | pH | Degradation (%) at 24h |

|---|---|---|

| Water | 7 | 12% |

| DMF | - | 5% |

| Methanol | 7 | 8% |

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 4-chloropyridine-2-sulfonamide in nucleophilic substitution reactions?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal:

Q. What strategies resolve contradictory bioactivity data in different assay systems?

Answer: Example contradiction: High IC₅₀ in cell-based assays vs. low Ki in enzymatic assays. Resolution strategies:

- Membrane permeability testing : Use Caco-2 cell models to assess compound uptake .

- Metabolic stability assays : Incubate with liver microsomes to identify rapid degradation .

- Control standardization : Ensure consistent ATP levels and incubation times across assays .

Safety and Waste Management

Q. What are the critical safety protocols for handling 4-chloropyridine-2-sulfonamide?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles (splash risk) .

- Ventilation : Use fume hoods during synthesis to avoid inhalation (H333 hazard) .

- Waste disposal : Collect chlorinated byproducts separately and treat with alkaline hydrolysis (NaOH, 60°C) before disposal .

Methodological Guidance

Q. How should researchers document synthetic procedures for reproducibility?

Answer: Follow the PAF (Procedure, Analysis, Findings) framework:

Procedure : Specify reaction times, equipment (e.g., Schlenk line for air-sensitive steps), and quenching methods.

Analysis : Report retention times, spectral baselines, and integration thresholds.

Findings : Note unexpected observations (e.g., color changes during amidation) and troubleshooting steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.